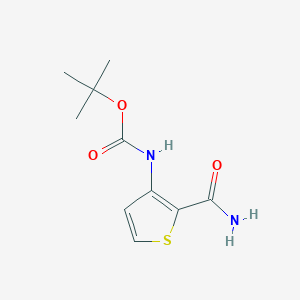

Boc-3-aminothiophene-2-carboxamide

Description

General Significance of Substituted Thiophene (B33073) Architectures in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.govwisdomlib.org Its derivatives are integral to numerous areas of chemical science, from materials science to medicinal chemistry. nih.gov The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a biologically active molecule without loss of activity, a strategy frequently employed in drug design. nih.govwikipedia.org This is exemplified in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, a thiophene analog of piroxicam. wikipedia.org

The versatility of the thiophene scaffold lies in its susceptibility to a wide range of chemical modifications, allowing for the fine-tuning of electronic and steric properties. nih.govnumberanalytics.com Substituted thiophenes are key components in the development of conducting polymers, such as polythiophene, which have applications in electronic and optoelectronic devices. wikipedia.orgnumberanalytics.com Furthermore, they are prevalent in agrochemicals and serve as crucial intermediates in the synthesis of more complex molecules. nih.govwikipedia.org The development of efficient synthetic methodologies, such as multicomponent reactions like the Gewald reaction, has further expanded the accessibility and diversity of substituted thiophene derivatives. nih.govnih.gov

Strategic Importance of Carboxamide and Protected Amine Functionalities in Molecular Scaffolding

The presence of both a carboxamide and a protected amine group on the thiophene ring of Boc-3-aminothiophene-2-carboxamide imparts significant strategic advantages in molecular design and synthesis. Carboxamides are a ubiquitous functional group in pharmaceuticals and other biologically active molecules. nih.govwiley-vch.de They are relatively stable and can participate in hydrogen bonding as both donors and acceptors, which is crucial for molecular recognition and binding to biological targets. wiley-vch.de The amide bond is a key feature in peptides and proteins, and its incorporation into small molecules can mimic these natural interactions. nih.gov

Protected amines, on the other hand, are essential for managing the reactivity of the amino group during multi-step syntheses. researchgate.net Amines are nucleophilic and basic, making them reactive towards a variety of reagents. researchgate.net Protecting groups, such as the tert-butoxycarbonyl (Boc) group, temporarily mask the amine's reactivity, allowing other parts of the molecule to be modified selectively. researchgate.net This strategic protection is fundamental in the construction of complex molecules, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com

Overview of Boc-Protection Strategies and Their Synthetic Implications for this compound

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of introduction and its selective removal under acidic conditions. wikipedia.orgtotal-synthesis.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction converts the reactive amine into a much less nucleophilic carbamate (B1207046). total-synthesis.com

The stability of the Boc group to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, makes it "orthogonal" to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). numberanalytics.comtotal-synthesis.com This orthogonality is a powerful tool in complex syntheses, enabling the selective deprotection of different functional groups at various stages. numberanalytics.com

For this compound, the Boc group serves to deactivate the amino group, preventing it from interfering with reactions involving the carboxamide or other parts of the molecule. The acid-labile nature of the Boc group allows for its clean removal at a desired point in a synthetic sequence, revealing the free amine for further functionalization. wikipedia.org This strategy is crucial for building more complex structures based on the 3-aminothiophene-2-carboxamide (B122380) core.

Identification of Current Research Gaps and Future Directions in the Chemistry of this compound

While this compound is a valuable building block, there are still areas for further exploration. Research into more efficient and environmentally friendly methods for its synthesis, potentially through one-pot or flow chemistry approaches, would be beneficial.

A significant research gap exists in the comprehensive exploration of the derivative's reactivity. A systematic study of its participation in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other transformations would expand its synthetic utility. Furthermore, the synthesis and evaluation of a broader library of derivatives, where the carboxamide and the Boc-protected amine are further modified, could lead to the discovery of novel compounds with interesting biological or material properties. For instance, derivatives of 2-aminothiophene-3-carboxamide (B79593) have shown promise as anti-glioma agents and inhibitors of the ANO1 channel, suggesting that further exploration of this scaffold is warranted. researchgate.net

Future research could also focus on the application of this compound in the synthesis of novel thiophene-fused heterocyclic systems, which are known to possess diverse pharmacological activities. Additionally, its use as a monomer in the synthesis of novel functional polymers could be an exciting avenue for materials science research.

Interactive Data Tables

Below are interactive tables summarizing key chemical data for this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14N2O3S | nih.gov |

| Molecular Weight | 242.29 g/mol | cymitquimica.com |

| CAS Number | 886497-80-9 | cymitquimica.com |

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point | Source |

|---|---|---|---|---|---|

| 3-Aminothiophene-2-carboxamide | C5H6N2OS | 142.18 g/mol | 147123-47-5 | 120-124 °C | sigmaaldrich.com |

| 3-(N-Boc-amino)thiophene-2-carboxylic acid | C10H13NO4S | 243.28 g/mol | 101537-64-8 | 168 °C | sigmaaldrich.comechemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-carbamoylthiophen-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-4-5-16-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQWDLYADDRCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 3 Aminothiophene 2 Carboxamide

Retrosynthetic Analysis and Selection of Precursor Synthons

A retrosynthetic analysis of Boc-3-aminothiophene-2-carboxamide reveals several potential disconnection points, leading to various precursor synthons. The primary disconnection involves the formation of the thiophene (B33073) ring and the introduction of the Boc protecting group.

A common strategy begins with the disconnection of the Boc group, leading to 3-aminothiophene-2-carboxamide (B122380). This intermediate can be further disconnected to reveal simpler starting materials. One prominent synthetic route is the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes. acs.orgnih.govnih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a base. nih.govmdpi.comresearchgate.net

Another retrosynthetic approach involves the construction of the thiophene ring from acyclic precursors already containing the necessary functional groups or their precursors. mdpi.com For instance, a C-S bond disconnection could lead to a substituted alkene and a sulfur-containing reagent.

The selection of precursor synthons is guided by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. For the synthesis of the core 3-aminothiophene-2-carboxamide structure, key synthons often include:

For the C2 and C3 positions: Cyanoacetamide or a related active methylene compound. mdpi.com

For the C4 and C5 positions and the sulfur atom: A ketone or aldehyde and elemental sulfur. nih.gov

Comparative Study of Established and Novel Synthetic Routes

The synthesis of the thiophene core of this compound can be achieved through various pathways, which can be broadly categorized as convergent or divergent.

Multistep Convergent and Divergent Synthetic Pathways to the Thiophene Core

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related compounds. nih.gov In the context of this compound derivatives, a common thiophene precursor can be synthesized and subsequently modified at different positions.

One of the most established and convergent methods for constructing the 2-aminothiophene core is the Gewald reaction . acs.orgnih.govnih.govresearchgate.net This one-pot, three-component reaction is highly efficient and provides direct access to polysubstituted 2-aminothiophenes. acs.orgnih.gov Variations of the Gewald reaction allow for the introduction of different substituents on the thiophene ring. researchgate.net For example, a modified Gewald reaction using a methylketone derivative with a leaving group on the methyl group can selectively lead to 4-substituted 2-aminothiophenes. researchgate.net

Novel synthetic routes often focus on improving efficiency, regioselectivity, and substrate scope. For instance, metal-catalyzed cross-coupling reactions and C-H activation strategies are being explored for the functionalization of pre-formed thiophene rings. organic-chemistry.orgresearchgate.net

Regioselective Control in Thiophene Ring Formation and Functionalization

Achieving regioselective control is crucial in the synthesis of substituted thiophenes. The substitution pattern on the thiophene ring significantly influences the biological activity of the final compound.

Several strategies are employed to control regioselectivity:

Directed Metalation: The use of directing groups can control the position of metalation (e.g., lithiation) on the thiophene ring, allowing for subsequent functionalization at a specific position.

Halogen/Metal Exchange: Chemo- and regioselective bromine/lithium exchange reactions are powerful tools for generating multi-functionalized thiophenes. mdpi.com

Catalytic Methods: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes provides a highly regioselective synthesis of dihydrothiophenes, which can then be oxidized to thiophenes. organic-chemistry.org

Cyclization of Functionalized Alkynes: The cyclization of appropriately functionalized S-containing alkyne substrates offers a regiosepecific route to substituted thiophenes. mdpi.com

| Method | Description | Key Advantage |

| Gewald Reaction | A multicomponent reaction of a ketone, an α-cyanoester, and sulfur. acs.org | High efficiency and direct access to 2-aminothiophenes. acs.org |

| Directed Metalation | Use of a directing group to guide metalation to a specific position. | High regioselectivity for functionalization. |

| Br/Li Exchange | Chemo- and regioselective exchange of bromine with lithium. mdpi.com | Access to multi-functionalized thiophenes. mdpi.com |

| Rh-catalyzed Transannulation | Reaction of 1,2,3-thiadiazoles with alkenes. organic-chemistry.org | High regioselectivity. organic-chemistry.org |

| Alkyne Cyclization | Cyclization of S-containing alkyne precursors. mdpi.com | Regiospecific construction of the thiophene ring. mdpi.com |

Process Optimization: Yield Enhancement and Reaction Efficiency for Large-Scale Synthesis

For the industrial production of this compound, process optimization is critical to enhance yield, improve reaction efficiency, and ensure cost-effectiveness. Key areas of focus include:

Solvent Effects: The choice of solvent can influence reaction rates, yields, and product purity. The use of greener solvents is also a major consideration. mdpi.comresearchgate.net

Reaction Time and Temperature: Optimizing these parameters can lead to higher yields and reduced energy consumption.

Purification Methods: Developing efficient purification techniques, such as crystallization or chromatography, is essential for obtaining the final product with high purity.

Stereoselective Synthetic Approaches Towards Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. Several stereoselective synthetic approaches can be employed:

Use of Chiral Auxiliaries: Chiral auxiliaries can be used to induce stereoselectivity in alkylation or other bond-forming reactions. The Schöllkopf 'bislactim ether' chiral auxiliary, for instance, has been used for the stereoselective synthesis of α-amino acids. scispace.com

Asymmetric Catalysis: The use of chiral catalysts, such as chiral ligands complexed to a metal center, can enantioselectively catalyze reactions. mdpi.com For example, new C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and used in copper-catalyzed asymmetric Friedel–Crafts alkylation. mdpi.com

Chirality Transfer: Chirality can be transferred from a stereogenic center to an axis of chirality. A palladium-catalyzed carbon-carbon bond cleavage/ring-opening reaction of optically active 8H-indenothiophen-8-ols has been used to synthesize highly functionalized 3-arylthiophene atropisomers with high enantioselectivity. researchgate.net

Implementation of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a growing area of research. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net The goal is to develop more environmentally benign and sustainable synthetic processes. Key strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents is a primary focus. mdpi.comresearchgate.net Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or with a metal-free catalyst can reduce waste and toxicity. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions like the Gewald reaction are inherently atom-economical. nih.gov

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and shorter reaction times, can reduce energy consumption. Microwave irradiation is one alternative energy source being explored. frontiersin.org

A greener methodology for the synthesis of halogenated thiophenes has been reported using sodium halides as the source of electrophilic halogens in ethanol, an environmentally friendly solvent. nih.gov

| Green Chemistry Principle | Application in Thiophene Synthesis |

| Green Solvents | Use of water, ethanol, ionic liquids. mdpi.comresearchgate.net |

| Catalyst-Free/Metal-Free Reactions | Development of reactions promoted by silica-supported catalysts or under catalyst-free conditions. frontiersin.org |

| Atom Economy | Utilization of multicomponent reactions like the Gewald reaction. nih.gov |

| Energy Efficiency | Employing microwave irradiation and milder reaction conditions. frontiersin.org |

Chemical Reactivity and Advanced Functionalization Strategies

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring of Boc-3-aminothiophene-2-carboxamide

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the substituents on this compound, namely the Boc-protected amino group at C3 and the carboxamide group at C2, play a crucial role in determining the regioselectivity of these reactions. The amino group is strongly activating and ortho-, para-directing, while the carboxamide is deactivating and meta-directing.

In the case of 3-aminothiophene derivatives, the C2 and C5 positions are the most electron-rich and thus the most reactive towards electrophiles. However, with the C2 position occupied by the carboxamide group, electrophilic attack is predominantly directed to the C5 position. The bulky Boc protecting group can also sterically hinder reactions at the C4 position.

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, palladium-catalyzed direct 5-arylation of free NH2-substituted thiophene derivatives has been shown to proceed in high yields. researchgate.net The presence of an ester substituent at the C2 position can serve to block this highly reactive carbon, directing functionalization to other positions. researchgate.net

Transformations Involving the Carboxamide Moiety: Hydrolysis, Reduction, and Derivatization

The carboxamide group at the C2 position of this compound is a versatile functional handle for a variety of chemical transformations.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with a strong base like lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification, can effectively convert the amide to a carboxylic acid. google.com This carboxylic acid can then serve as a precursor for further reactions, such as esterification or conversion to an acid chloride.

Reduction: The carboxamide can be reduced to an amine. However, this transformation requires strong reducing agents and conditions that must be carefully chosen to avoid reduction of the thiophene ring or cleavage of the Boc protecting group.

Derivatization: The carboxamide nitrogen can undergo various reactions. For instance, it can be part of cyclization reactions to form fused heterocyclic systems. The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of acid can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr Additionally, the amide can be converted to a thioamide using reagents like Lawesson's reagent, which can then be used to synthesize other sulfur-containing heterocycles like 1,3-thiazoles and 1,3,4-thiadiazoles. organic-chemistry.org

Chemoselective Deprotection of the Boc Group and Subsequent Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal. The chemoselective deprotection of the Boc group on this compound is a critical step to enable functionalization of the resulting free amine.

Deprotection Methods: The Boc group is typically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or aqueous phosphoric acid are effective for this purpose. organic-chemistry.orgresearchgate.net Thermal deprotection in continuous flow has also been demonstrated as a viable method, offering the potential for selective deprotection based on temperature control. nih.gov Furthermore, certain catalysts like bismuth(III) trichloride (B1173362) or Selectfluor can achieve chemoselective deprotection of N-Boc groups, even in the presence of other acid-sensitive functionalities. researchgate.netresearchgate.net

Subsequent Amine Functionalization: Once deprotected, the free 3-amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Participation in Cyclization Reactions: The amine can act as a nucleophile to form fused ring systems.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are instrumental in the synthesis of complex molecules from simple precursors. For this compound, these reactions typically require prior conversion of a C-H bond to a C-halogen or C-metal bond.

Suzuki-Miyaura, Stille, and Negishi Cross-Couplings for C-C Bond Formation

These palladium-catalyzed reactions are fundamental for creating new C-C bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkyl groups onto the thiophene ring.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For instance, 5-bromothiophene-2-carboxylates can be coupled with various arylboronic acids to produce 5-arylthiophene derivatives. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.org A variety of heterocyclic compounds, including thiophenes, can participate in Stille couplings. wikipedia.orgtandfonline.com This method has been used to synthesize mixed thiophene/furan oligomers. nih.govacs.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organic halide or triflate. rsc.org It is particularly useful for coupling at the β-positions of thiophenes. thieme-connect.comthieme-connect.com The reaction can be performed regioselectively, for example, by first deprotonating a specific position with a strong base like TMPMgCl·LiCl and then transmetalating with a zinc salt before the palladium-catalyzed coupling. sci-hub.se

Table 1: Comparison of C-C Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Advantages | Typical Substrates for Thiophene Functionalization |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild reaction conditions. libretexts.orgnih.gov | Borylated thiophenes, Halothiophenes. nih.govresearchgate.net |

| Stille | Organotin (R-SnBu₃) | Tolerant of many functional groups. wikipedia.org | Stannylthiophenes, Halothiophenes. tandfonline.com |

| Negishi | Organozinc (R-ZnX) | High reactivity and selectivity. rsc.org | Zincated thiophenes, Halothiophenes. thieme-connect.comthieme-connect.com |

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. catalysis.blog This reaction is a powerful method for synthesizing arylamines. catalysis.blog

For thiophene derivatives, this reaction allows for the introduction of various amino groups. The choice of palladium catalyst, ligand (often bulky, electron-rich phosphines), and base is crucial for the success of the reaction. catalysis.bloguni-ulm.de The palladium-catalyzed coupling of deactivated aminothiophenecarboxylates with halopyridines has been successfully performed using Pd(OAc)₂, a specific ligand like Xantphos, and a base such as Cs₂CO₃. researchgate.netresearchgate.net

Other C-N bond-forming reactions include copper-catalyzed couplings, although palladium catalysis is often more effective for the amination of thiophene halides. uni-ulm.de Recently, reversible C=N bond formation has been observed in some diarylethene photoswitches containing a thiophene ring, indicating novel pathways for C-N bond formation. chemrxiv.org

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Functionalization

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. Alkynylstannanes can also be used in Stille-type couplings to introduce alkynyl groups. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. liverpool.ac.uk This reaction is a key method for the synthesis of substituted alkenes. Dehydrogenative Heck reactions of thiophenes with various alkenes, such as styrenes and allylic alcohols, have been reported, primarily leading to substitution at the C2 or C5 positions. mdpi.com The regioselectivity can be influenced by the catalyst and reaction conditions. For instance, palladium-catalyzed reactions often favor the more electron-rich C5 position, while other metal catalysts might direct the reaction to the C2 position. mdpi.com

Table 2: C-C and C-N Bond Forming Reactions for Advanced Functionalization

| Reaction | Bond Formed | Coupling Partners | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl/Heteroaryl Halide + Amine | Versatile for a wide range of amines and aryl halides. catalysis.bloguni-ulm.de |

| Sonogashira Coupling | C-C (sp²-sp) | Aryl/Vinyl Halide + Terminal Alkyne | Efficient synthesis of alkynyl-substituted compounds. wikipedia.org |

| Heck Reaction | C-C (sp²-sp²) | Unsaturated Halide + Alkene | Forms substituted alkenes. liverpool.ac.ukmdpi.com |

Cycloaddition and Pericyclic Reactions Involving the Thiophene System

The aromatic nature of the thiophene ring generally renders it less reactive in cycloaddition reactions compared to less aromatic dienes. However, under specific conditions and with appropriate substitution, the thiophene nucleus can participate in such transformations.

One notable example is the intramolecular Diels-Alder reaction. While direct examples involving this compound are not prevalent in the literature, studies on analogous systems, such as N-(2-thienyl)allene carboxamides, have demonstrated that the thiophene ring can function as either a diene or a dienophile. The course of the reaction is highly dependent on the substitution pattern of the allene (B1206475) component. rsc.org This suggests that with appropriate tethering of a dienophile or diene, the thiophene core of this compound could potentially undergo intramolecular cycloadditions to construct fused ring systems. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org In some instances, the reactivity of thiophene in Diels-Alder reactions can be enhanced through the use of Lewis acid catalysts. nih.govbohrium.com

Furthermore, the general principles of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, can be applied to thiophene derivatives. urfu.ru For instance, a 6π-electrocyclization involving a vinyl sulfide (B99878) linked to a keteniminium salt has been developed for the synthesis of 3-aminothiophenes. researchgate.netresearchgate.net This type of reaction, while not a direct functionalization of a pre-existing thiophene, highlights the utility of pericyclic principles in constructing the core thiophene scaffold.

| Reaction Type | Substrate Class | Role of Thiophene | Conditions | Product Type |

| Intramolecular Diels-Alder | N-(2-Thienyl)allene carboxamides | Diene or Dienophile | Thermal | Fused polycyclic systems |

| Lewis Acid-Catalyzed Diels-Alder | Thiophene and Maleimides | Diene | AlCl₃, Room Temperature | Thiophene-maleimide adducts |

| 6π-Electrocyclization | Vinyl sulfide linked to a keteniminium salt | Product of cyclization | Triflic anhydride, 2-fluoropyridine | 3-Aminothiophenes |

Late-Stage Functionalization and Diversification Strategies for Structural Complexity

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy for the rapid generation of analogues for structure-activity relationship studies. nih.govnih.gov this compound is an excellent substrate for such modifications, owing to the presence of multiple reaction sites.

One of the most common and effective strategies for diversifying the 3-aminothiophene-2-carboxamide (B122380) scaffold is through the construction of fused heterocyclic systems. The reaction of 3-aminothiophene-2-carboxamides with various reagents can lead to the formation of thieno[3,2-d]pyrimidines, a class of compounds with significant biological activity. nih.govtandfonline.comacs.orgencyclopedia.pub For instance, cyclization with formamide (B127407) can yield the thieno[3,2-d]pyrimidin-4(3H)-one core, which can be further functionalized. acs.org

Cross-coupling reactions are another cornerstone of late-stage functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net While the Boc-protected amine and the carboxamide group can influence the reactivity, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents at various positions on the thiophene ring, provided a suitable handle like a halogen is present. acs.org

Furthermore, the inherent reactivity of the thiophene ring allows for electrophilic substitution reactions. The amino and carboxamide groups direct incoming electrophiles to specific positions on the ring, enabling regioselective functionalization. The development of modern C-H functionalization techniques offers a more direct approach to diversify the scaffold without the need for pre-installed handles. nih.gov

The amino group itself, after deprotection of the Boc group, serves as a key site for diversification. It can be acylated, alkylated, or used in the construction of other nitrogen-containing heterocycles. For example, reaction with chloroacetyl chloride can lead to further functionalization. ijera.com Similarly, the carboxamide can be modified, although it is generally more stable. The combination of these strategies allows for the creation of a vast library of compounds from a single, readily available starting material.

| Strategy | Reagent/Catalyst | Position of Functionalization | Product Class |

| Cyclocondensation | Formamide | Pyrimidine ring fusion | Thieno[3,2-d]pyrimidinones |

| Cyclocondensation | Phenyl isothiocyanate | Pyrimidine ring fusion | Thieno[3,2-d]pyrimidines |

| Cross-Coupling | Pd catalyst, boronic acids (Suzuki) | C4, C5, or other halogenated positions | Aryl/heteroaryl substituted thiophenes |

| Acylation | Chloroacetyl chloride | Amino group | N-acylated aminothiophenes |

| Schiff Base Formation | Aromatic aldehydes | Amino group | Imines |

Strategic Applications in Chemical Synthesis and Functional Systems

Boc-3-aminothiophene-2-carboxamide as a Versatile Building Block in Complex Molecule Synthesis

This compound is a highly versatile intermediate in organic synthesis, serving as a foundational scaffold for constructing more elaborate molecular architectures. smolecule.com The presence of multiple reaction sites—the protected amine, the carboxamide, and the thiophene (B33073) ring itself—allows for sequential and regioselective modifications. tubitak.gov.tr The Boc group provides a crucial advantage by masking the nucleophilicity of the 3-amino group, thereby directing subsequent chemical transformations to other parts of the molecule. nih.gov Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for further functionalization. mdpi.comnih.govacs.org

This controlled reactivity is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling the construction of specific, highly functionalized target compounds. researchgate.net For instance, the core can be elaborated through reactions like Suzuki coupling to introduce diverse aryl groups, or the carboxamide can be modified, all while the 3-amino position remains protected. This step-by-step approach is central to building focused compound libraries for screening purposes and for the total synthesis of complex natural product analogues. The related 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic acid is also a key building block, used to create complex molecules for pharmaceutical and agricultural applications. chemimpex.com

Role in Medicinal Chemistry Research: Design and Synthesis of Bioactive Analogues

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to participate in key biological interactions. semanticscholar.orgacs.orgresearchgate.net The Boc-protected derivative is an essential starting material for the rational design and synthesis of novel therapeutic agents, allowing chemists to systematically explore structure-activity relationships (SAR).

The thiophene ring and its substituents can be precisely oriented to fit into the active sites of various enzymes, making this compound an excellent starting point for designing enzyme inhibitors. By using this scaffold, researchers have developed potent and selective modulators for several important enzyme targets.

Kinase Inhibitors : A key strategy in cancer therapy is the inhibition of protein kinases. The 3-aminothiophene-2-carboxamide (B122380) core has been used to construct thienopyrimidine structures, which serve as the basis for focused kinase inhibitor libraries. A 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amines was prepared using a key cyclization of 3-aminothiophene-2-carboxamide with a formamide (B127407).

Antimycobacterial Agents : In the fight against tuberculosis, new enzyme targets are crucial. Researchers have synthesized libraries of 2-aminothiophenes that inhibit Polyketide Synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov One such compound showed remarkable potency, with a Minimum Inhibitory Concentration (MIC) of 0.23 µM against the H37Rv strain. nih.gov Similarly, thiophene-arylamide derivatives have been designed as inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), another critical enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

PARP-1 Inhibitors : Poly(ADP-ribose) polymerase-1 (PARP-1) is a validated target in oncology. Novel inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been developed starting from methyl 3-aminothiophene-2-carboxylate. mdpi.com Structure-based design led to compounds with good enzymatic activity. mdpi.com

COX-2 Inhibitors : Selective inhibition of cyclooxygenase-2 (COX-2) is a major goal for anti-inflammatory drugs. A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were synthesized based on SAR studies of known inhibitors. rsc.org One compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, demonstrated potent and selective COX-2 inhibition with an IC₅₀ value of 0.29 µM and a high selectivity index. rsc.org

| Target Enzyme | Starting Scaffold | Representative Derivative | In Vitro Activity |

| Protein Kinases | 3-Aminothiophene-2-carboxamide | 7-Arylthieno[3,2-d]pyrimidin-4-amines | Library synthesized for screening. |

| Pks13 (M. tuberculosis) | 2-Aminothiophene | Compound 33 | MIC = 0.23 µM (H37Rv strain). nih.gov |

| DprE1 (M. tuberculosis) | Thiophene-arylamide | Compound 23j | Potent activity against drug-susceptible and drug-resistant strains. nih.gov |

| PARP-1 | 1H-Thieno[3,4-d]imidazole-4-carboxamide | Compound 16h | Good enzymatic activity reported. mdpi.com |

| COX-2 | 2-Benzamido-thiophene-3-carboxamide | Compound VIIa | IC₅₀ = 0.29 µM; Selectivity Index = 67.24. rsc.org |

The structural flexibility of the aminothiophene scaffold also makes it suitable for designing ligands that bind to G-protein coupled receptors (GPCRs) and other cell surface receptors with high affinity and selectivity.

Adenosine (B11128) Receptor Antagonists : Through a combination of structure-based and ligand-based screening, 2-amino-thiophene-3-carboxamide derivatives were identified as novel adenosine receptor (AR) antagonists. unipi.it Several synthesized compounds showed micromolar to low micromolar affinity, with some exhibiting high selectivity for the A3 subtype over other ARs. unipi.it

GLP-1 Receptor Modulators : 2-Aminothiophene derivatives have been discovered as a new class of positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), a key target in diabetes treatment. nih.gov These small molecules, developed through structure-based design, represent a promising new chemical class for GLP-1R drug development due to their favorable pharmacological properties. nih.gov

Kainate Receptor Ligands : The Boc-protected methyl 3-aminothiophene-2-carboxylate has been used as a key intermediate in the synthesis of a high-affinity, selective radioligand for the GluK1 kainate receptor. rsc.org The final compound, [³H]-NF608, showed a dissociation constant (Kd) of 6.68 nM, making it a valuable tool for studying this ionotropic glutamate (B1630785) receptor. rsc.org

SLC10 Carrier Inhibitors : In developing inhibitors for solute carriers like the Apical Sodium-dependent Bile Acid Transporter (ASBT), researchers found that replacing a phenyl B-ring with a thiophene ring significantly boosted inhibitory potency against the related Sodium Taurocholate Cotransporting Polypeptide (NTCP) and the Sodium-dependent Organic Anion Transporter (SOAT). nih.gov This bioisosteric replacement led to a derivative with an IC₅₀ of 0.6 µM for SOAT. nih.gov

| Receptor Target | Scaffold Type | Derivative Type | Affinity/Potency | Selectivity Profile |

| Adenosine A3 Receptor | 2-Amino-thiophene-3-carboxamide | Antagonist | Low micromolar affinity. unipi.it | Selective for A3 over A1/A2A. unipi.it |

| GLP-1 Receptor | 2-Aminothiophene | Positive Allosteric Modulator (PAM) | Active in cell-based assays. nih.gov | Specific toward GLP-1R. nih.gov |

| GluK1 Kainate Receptor | Thieno[3,2-d]pyrimidine | Radioligand ([³H]-NF608) | Kd = 6.68 nM. rsc.org | Selective for GluK1. rsc.org |

| SOAT (SLC10A6) | Phenylsulfonylamino-benzanilide | Inhibitor (with Thiophene B-ring) | IC₅₀ = 0.6 µM. nih.gov | Potent and selective for SOAT. nih.gov |

Beyond direct therapeutic applications, this compound is instrumental in the synthesis of molecular probes designed to investigate biological systems. These probes are essential tools for target validation and understanding disease mechanisms.

A prime example is the synthesis of the selective GluK1 radioligand, [³H]-NF608. rsc.org This molecule was created from methyl 3-aminothiophene-2-carboxylate through a multi-step synthesis that included N-protection, bromination, cyclization, and finally, tritium (B154650) labeling. rsc.org Such radiolabeled ligands are indispensable for conducting saturation and competition binding assays, which allow for the precise quantification of receptor density (Bmax) and the affinity (Kd or Ki) of unlabeled compounds. rsc.org The development of [³H]-NF608 provides a crucial tool for the pharmacological characterization of the GluK1 receptor and the screening of new drug candidates targeting it. The synthetic versatility of the aminothiophene core suggests its broad applicability for creating other types of molecular probes, such as fluorescently labeled ligands or affinity-based probes for target identification.

Contribution to Materials Science: Polymeric and Supramolecular Architectures

The utility of this compound and related structures extends beyond medicine into the realm of materials science, particularly in the creation of functional organic materials.

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge-transporting properties and environmental stability. nih.govtandfonline.com The precise synthesis of these polymers is critical, as their electronic and optical characteristics are highly dependent on their structure, regioregularity, and the nature of their substituents. tandfonline.comresearchgate.net

Thiophene derivatives, accessible from precursors like aminothiophenes, serve as essential monomeric units for these polymers. nih.gov Synthetic methods such as Suzuki polycondensation, Stille cross-coupling, and direct arylation polycondensation (DArP) are employed to link these monomeric units into high molecular weight polymers. researchgate.netrsc.orgacs.org The functional groups on the thiophene monomer, which can be introduced via a versatile starting material like this compound, allow for the fine-tuning of the final polymer's properties. For example, incorporating different aromatic groups into the polymer backbone can systematically alter the absorption and emission maxima, effectively changing the color of light the material emits from blue to red. tandfonline.com This tunability is essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and printable electronics. tandfonline.comacs.org

| Polymer Type | Synthesis Method | Monomer Type | Key Tunable Property |

| Fluorene-based copolymers | Suzuki Polycondensation | Thiophene derivatives with varied aromatic groups | Absorption/Emission Maxima (e.g., 466 nm to 625 nm). tandfonline.com |

| High molecular weight polythiophenes | Suzuki Polycondensation | 2,5-Thiophenebis(boronic acid) derivatives | Molecular weight and solubility. researchgate.netrsc.org |

| Regioregular poly(3-alkylthiophene)s | Ni-catalyzed Polymerization | 3-Alkylthiophene | Regioregularity, leading to improved electronic properties. nih.gov |

| High-mobility conjugated polymers | Direct Arylation Polycondensation (DArP) | Chlorinated thiophene derivatives | Coplanarity and electron mobility (up to 1.44 cm²/V·s). acs.org |

Ligand Scaffolds in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The molecular architecture of this compound, featuring a thiophene ring, an amide group, and a Boc-protected amine, presents a unique combination of donor atoms (N, O, and S) that makes it a promising candidate as a ligand scaffold in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. The spatial arrangement of these functional groups allows for multiple potential coordination modes, which is a critical factor in the construction of diverse and functional porous materials.

The presence of the Boc (tert-butoxycarbonyl) protecting group on the 3-amino position plays a crucial role. While the bulky Boc group might introduce steric hindrance, it also offers a handle for post-synthetic modification. The carbamate (B1207046) nitrogen and the carbonyl oxygen of the Boc group can potentially engage in chelation with metal centers. researchgate.net Research on other Boc-protected amino-functionalized ligands has demonstrated the ability of the Boc-carbamate nitrogen to coordinate with transition metals. researchgate.net

The primary coordination sites, however, are anticipated to be the endocyclic sulfur atom of the thiophene ring and the nitrogen and oxygen atoms of the 2-carboxamide (B11827560) group. The deprotection of the 3-amino group would unmask an additional coordination site, allowing for the formation of more complex and potentially more porous structures. This versatility makes this compound a valuable building block for chemists aiming to fine-tune the structural and functional properties of MOFs and coordination polymers.

The potential coordination modes of the deprotected 3-aminothiophene-2-carboxamide ligand are summarized in the table below.

| Potential Coordination Atoms | Coordination Mode | Resulting Structural Motif |

| Amide (O) and Amino (N) | Bidentate Chelation | 5-membered chelate ring |

| Thiophene (S) and Amino (N) | Bidentate Chelation | 5-membered chelate ring |

| Amide (O), Amino (N), and Thiophene (S) | Tridentate Chelation | Fused chelate rings |

These varied coordination possibilities could lead to the formation of MOFs with tailored pore sizes, shapes, and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

Potential in Agrochemical and Specialty Chemical Development

The thiophene carboxamide core is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. A notable example is penthiopyrad (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide that is effective against a wide range of plant pathogens. jst.go.jpresearchgate.net The structural similarity of this compound to the amine moiety of penthiopyrad suggests its potential as a valuable intermediate or building block in the synthesis of new agrochemical agents. researchgate.net

The fungicidal activity of thiophene carboxamides is highly dependent on the substitution pattern on the thiophene ring. jst.go.jp Research has shown that N-(2-substituted-3-thienyl)carboxamides exhibit significant fungicidal activity. jst.go.jp this compound provides a versatile platform for introducing a wide variety of substituents at the 3-amino position after deprotection, allowing for the systematic exploration of structure-activity relationships and the optimization of fungicidal potency.

The development of novel fungicides often involves the synthesis and screening of extensive compound libraries. The use of building blocks like this compound can streamline this process by providing a common intermediate that can be readily diversified.

In the realm of specialty chemicals, the unique electronic properties of the thiophene ring make its derivatives attractive for applications in materials science. Thiophene-containing compounds are known to be useful in the development of organic semiconductors, light-emitting diodes (OLEDs), and dyes. While specific applications for this compound in this area are not extensively documented, its structure suggests potential as a monomer or precursor for functional polymers and materials. The amino and carboxamide groups can be modified to tune the electronic and optical properties of the resulting materials.

The table below highlights some commercial and investigational thiophene carboxamides with agrochemical applications, underscoring the relevance of this chemical class.

| Compound Name | Chemical Class | Mode of Action | Target Pathogens |

| Penthiopyrad | Pyrazole-carboxamide | Succinate Dehydrogenase Inhibitor (SDHI) | Gray mold, powdery mildew, rusts jst.go.jpresearchgate.net |

| Carboxin | Carboxamide | Succinate Dehydrogenase Inhibitor (SDHI) | Basidiomycete fungi researchgate.net |

| Thifluzamide | Thiazole-carboxamide | Succinate Dehydrogenase Inhibitor (SDHI) | Rhizoctonia solani |

The versatility of the 3-aminothiophene-2-carboxamide scaffold, accessible from the Boc-protected precursor, positions it as a key platform for future innovations in both crop protection and advanced materials.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. From this, properties like orbital energies, electron density distribution, and molecular electrostatic potential can be determined, which are crucial for predicting a molecule's reactivity and stability.

DFT calculations have been extensively applied to aminothiophene derivatives to understand their chemical behavior. For instance, studies on 4-amino-5-substituted-thiophene derivatives have utilized DFT to calculate their frontier molecular orbital energies (HOMO and LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. tandfonline.com For a series of synthesized 4-aminothiophene and thienopyrimidine compounds, DFT calculations revealed low HOMO and LUMO energies, suggesting potential for various chemical reactions and biological interactions. tandfonline.com

In a study on the reaction of a 3-amidothiophene derivative, which is a partial structure of the fungicide penthiopyrad (B1679300), DFT calculations were crucial in understanding the reaction outcomes with various carbonyl compounds. researchgate.net The calculations showed that the products of the initial carbonyl addition were thermodynamically less stable than the reactants, indicating that reaction conditions like dehydration are vital to drive the reaction forward. researchgate.net Furthermore, DFT was used to compute the relative Gibbs free energy diagrams for the reactions, elucidating the stability of intermediates and transition states. researchgate.net

These examples, while not directly on Boc-3-aminothiophene-2-carboxamide, demonstrate how DFT can be applied to predict its electronic properties and reactivity. The Boc-protecting group, the amino group, and the carboxamide function would all influence the electron distribution on the thiophene (B33073) ring, which DFT calculations could precisely map.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its function, especially in biological systems where it must fit into the specific binding site of a protein. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational studies on related 4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide derivatives have shown that these molecules adopt a non-planar configuration. tandfonline.com The analysis of dihedral angles indicated that the phenylamino (B1219803) and carboxamide groups are situated out of the plane of the thiophene ring. tandfonline.com This twisting is a common feature in substituted thiophenes and would be expected in this compound as well, influencing how it interacts with its environment.

MD simulations provide a deeper understanding of molecular stability and interactions. In a study identifying a thiophene carboxamide compound as a potential PARP1 inhibitor, MD simulations were performed to analyze the stability of the ligand-protein complex. tandfonline.com These simulations can track the movement of every atom over time, confirming whether the key interactions, such as hydrogen bonds, observed in static docking models are maintained in a more realistic, dynamic environment. tandfonline.com Similarly, MD simulations of benzylidene derivatives complexed with microbial proteins showed that the stability of the complex, measured by root-mean-square deviation (RMSD), is a key indicator of inhibitory potential. mdpi.com An ideal inhibitor forms a stable complex with the target protein, with RMSD values typically under 0.3 nm. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction feasibility, selectivity, and kinetics.

A notable example is the investigation of the reaction between a 3-amidothiophene derivative and various carbonyl compounds. researchgate.net DFT calculations were employed to construct a detailed Gibbs free energy diagram of the reaction pathway. This analysis revealed that the initial addition of the thiophene to the carbonyl is an energetically unfavorable step, requiring specific conditions (dehydration) to proceed. researchgate.net The calculations also explained why different carbonyl compounds yielded different products; the relative stability of the resulting alkene intermediate determined the subsequent reaction path. researchgate.net

In the context of synthesizing 3-aminothiophenes, computational methods have been used to rationalize the observed reactivity. DFT calculations and competition reaction modeling helped to understand the kinetics of a 6π-electrocyclization involving a keteniminium salt, a key step in a versatile synthesis route. researchgate.net Another mechanistic study described the intramolecular cyclization of an intermediate via nucleophilic addition to a nitrile function to form the 4-amino-5-ethoxycarbonyl-thiophene derivative. tandfonline.com These computational approaches provide insights that are often difficult to obtain through experimental means alone.

In Silico Ligand-Protein Interaction Modeling and Binding Site Analysis for Derived Bioactive Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is central to modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Thiophene carboxamide derivatives have been the subject of numerous in silico docking studies. In one such study, a thiophene carboxamide scaffold was identified as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), an important cancer target. tandfonline.com Docking simulations placed the compound within the catalytic binding site of PARP1, revealing critical molecular interactions with key amino acid residues. tandfonline.com

Similarly, various thiophene-2-carboxamide analogs have been evaluated as potential anticonvulsant agents through docking studies against relevant biological targets. researchgate.net Docking studies of 2-aminothiophene derivatives against trypanothione (B104310) reductase from Leishmania suggested that these compounds could act as inhibitors of this essential parasite enzyme. researchgate.net The binding energy, calculated by the docking software, provides an estimate of the binding affinity, with lower energies suggesting stronger binding. These studies typically visualize the interactions, such as hydrogen bonds and π-π stacking, which are crucial for stable binding. For example, the interaction of the drug candidate Pinostrobin with Bcl-2 family proteins was analyzed, identifying specific hydrogen bonds with residues like ASN 136 and ARG 139 and π-π stacking with PHE 105, which stabilize the complex. waocp.org

Table 1: Examples of In Silico Docking Studies of Thiophene Derivatives

| Derivative Class | Protein Target | Key Findings | Reference |

| Thiophene Carboxamide | PARP1 | Identified as a new chemotype of PARP1 inhibitors; docking showed critical molecular interactions in the binding site. | tandfonline.com |

| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide | Acetylcholinesterase | Analogs docked to evaluate binding energies and interactions as potential anticonvulsants. | researchgate.net |

| 2-Aminothiophene-indole hybrids | Trypanothione Reductase (TryR) | Docking suggested compounds play a role in inhibiting TryR activity in Leishmania. | researchgate.net |

| 4-Aminothiophene derivatives | HCT-116 (Cancer cell line target) | Molecular docking was used to support the evaluation of cytotoxic effectiveness. | tandfonline.com |

Virtual Screening and Computational Design of Novel Thiophene-Based Libraries

Building on the principles of molecular docking, virtual screening allows for the rapid computational assessment of vast libraries of chemical compounds to identify those with a high probability of binding to a biological target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Integrated virtual screening approaches have successfully identified novel inhibitors from large compound libraries. For instance, a sequential support vector machine (SVM) and pharmacophore model-based virtual screening of the Maybridge library led to the identification of a thiophene carboxamide-bearing compound as a potential PARP1 inhibitor. tandfonline.com

Furthermore, computational chemistry facilitates the de novo design of novel molecular libraries. A procedure has been developed for generating a virtual library of thiophene-based molecules from a set of chemical fragments. researchgate.netcolab.ws These virtual libraries can then be screened in silico for desired properties, such as specific light absorption characteristics for use in dye-sensitized solar cells or for biological activity. researchgate.netcolab.ws This computational design process often involves a multi-step screening process, starting with faster, less computationally expensive methods (like semi-empirical methods) to filter the library, followed by more accurate and intensive DFT calculations on the most promising candidates. researchgate.netcolab.ws This hierarchical approach is an efficient strategy for discovering novel compounds with tailored properties, including the design of targeted combinatorial libraries of metal complexes containing thiophene for potential anticancer and antibacterial applications. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Product Validation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Boc-3-aminothiophene-2-carboxamide derivatives. It provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of elemental compositions and the validation of synthesized products. acs.orgacs.org This precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

In the synthesis of novel thiophene (B33073) derivatives, HRMS is instrumental in confirming the identity of intermediates and final products. For instance, in the preparation of aminothiophene-arylamide derivatives, ESI-HRMS is used to verify the mass of the target compounds, ensuring they fall within a narrow margin of error (typically ≤5 ppm) of the calculated mass. nih.gov This level of accuracy provides strong evidence for the proposed molecular formula.

Furthermore, HRMS plays a crucial role in elucidating reaction pathways. By analyzing the masses of intermediates and byproducts, researchers can piece together the steps of a reaction mechanism. For example, in the oxidation of thiophene, HRMS was used to identify diastereoisomeric thiophene S-oxide dimers, providing direct evidence for the involvement of thiophene S-oxide as a key reactive intermediate. acs.org Similarly, in the synthesis of 2-aminothiophene derivatives, the degradation products can be identified by techniques like UPLC-MS/MS, which couples liquid chromatography with high-resolution mass spectrometry, allowing for the detection of synthetic precursors and confirming the stability of the compounds. mdpi.com

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Compound | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |

| Derivative X | 350.1234 | 350.1231 | -0.86 | C15H22N3O4S |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformational Dynamics

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound and its derivatives in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, multidimensional techniques are essential for assigning complex structures and studying dynamic processes. uhasselt.bemaastrichtuniversity.nlnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule. This is particularly useful for assigning protons on the thiophene ring and any attached side chains. najah.edu

HSQC spectra correlate directly bonded proton and carbon nuclei, providing a map of C-H connectivities.

For instance, in the structural elucidation of novel thiophene-thiazolothiazole oligomers, detailed 1D and 2D NMR spectroscopy was crucial for the complete assignment of their chemical structures. uhasselt.bemaastrichtuniversity.nl Similarly, for substituted bithiophenes, analysis of HMBC correlations allows for the precise placement of functional groups, such as an aldehyde group. mdpi.com

Furthermore, NMR can be used to study conformational dynamics. Variable-temperature NMR experiments can reveal information about the rotation around single bonds and the presence of different conformers in solution. mdpi.com For example, in some carboxamide derivatives, duplicate NMR signals may indicate the presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond. mdpi.com The study of π-stacking interactions in thiophene-based conjugated polymers has also been aided by the analysis of shielded components in ¹H NMR spectra. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Backbone (in a suitable solvent like DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | ~7.5 - 8.0 | ~120 - 125 |

| Thiophene H-5 | ~7.0 - 7.5 | ~115 - 120 |

| NH (Amide) | ~9.5 - 10.0 | - |

| NH (Boc) | ~8.0 - 8.5 | - |

| C=O (Amide) | - | ~165 - 170 |

| C=O (Boc) | - | ~150 - 155 |

| C(CH₃)₃ (Boc) | ~1.5 | ~28 |

| C(CH₃)₃ (Boc) | - | ~80 |

Note: Actual chemical shifts can vary significantly depending on the specific substituents on the thiophene ring and the carboxamide nitrogen.

X-ray Crystallography for Definitive Structure Determination and Absolute Stereochemistry of Advanced Intermediates

X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.goveurjchem.comscispace.comresearchgate.net

This technique is invaluable for:

Unambiguous structure confirmation: It can resolve structural ambiguities that may persist even after extensive NMR analysis. For example, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea was determined to confirm its molecular geometry. eurjchem.comscispace.comresearchgate.net

Determination of absolute stereochemistry: For chiral derivatives, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of stereocenters. researchgate.netsoton.ac.uk This is crucial for understanding the biological activity of enantiomerically pure compounds. The absolute stereochemistry of some thiophene-based analogs has been determined using this method. cnjournals.com

Analysis of intermolecular interactions: The crystal packing reveals information about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the solid-state structure. nih.gov

For instance, in a study of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, X-ray diffraction was employed for the unequivocal determination of the imine double bond stereochemistry. scielo.br Similarly, the structures of thieno[2,3-d] Current time information in Bangalore, IN.bohrium.comoxazin-4-one intermediates were definitively assigned by X-ray crystallographic studies, ruling out other possible isomeric structures. researchgate.net The binding mode of thiophene derivatives to biological targets, such as enzymes, has also been elucidated through X-ray crystallography of the ligand-protein complex. rug.nl

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring in Complex Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. nih.govnih.goviosrjournals.orgglobalresearchonline.netresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Key applications include:

Functional group identification: Characteristic vibrational frequencies allow for the identification of key functional groups such as N-H (amine and amide), C=O (amide and carbamate), C-N, C-S, and aromatic C-H bonds. mdpi.comtandfonline.comasianpubs.orgajrconline.org For example, the presence of a strong absorption band around 1640-1680 cm⁻¹ is indicative of the amide C=O stretch, while N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹.

Reaction monitoring: FT-IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time. tandfonline.com This is particularly useful for optimizing reaction conditions.

For example, in the synthesis of 2-aminothiophene derivatives, FT-IR spectroscopy is used to confirm the presence of the amino and carbonyl groups in the final products. tandfonline.comasianpubs.org The C-S stretching vibration in the thiophene ring is also a characteristic feature that can be observed in both FT-IR and Raman spectra. iosrjournals.org

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide & Amine) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide) | Stretching | 1680 - 1640 |

| C=O (Boc) | Stretching | 1720 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H | Bending | 1650 - 1550 |

| C-S | Stretching | 850 - 600 |

Chiroptical Spectroscopic Techniques for Stereochemical Characterization of Enantiomerically Enriched Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic techniques are essential for characterizing their stereochemistry. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. ECD is a powerful tool for assigning the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations. bohrium.comnih.govresearchgate.net For chiral thiophene-based oligomers, ECD has been crucial in revealing different solid-state arrangements. researchgate.netbohrium.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD provides detailed stereochemical information about the entire molecule, not just the chromophoric parts.

The application of these techniques is particularly relevant when dealing with enantiomerically enriched or pure compounds. For instance, the ECD spectra of chiral thiophene-based monomers can be used to determine their absolute configuration. mdpi.com The temperature dependence of ECD spectra can also provide insights into the supramolecular arrangements of chiral thiophene oligomers in thin films. bohrium.comnih.gov

The combination of experimental ECD or VCD spectra with theoretical predictions from computational chemistry provides a reliable method for the non-ambiguous assignment of absolute stereochemistry, which is often more practical than obtaining suitable crystals for X-ray analysis.

Table 5: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Application to this compound Derivatives |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, elemental composition | Product validation, reaction pathway elucidation. acs.orgacs.orgnih.govacs.org |

| Multidimensional NMR | Connectivity, 3D structure in solution, dynamics | Structural assignment of complex derivatives, conformational analysis. uhasselt.bemaastrichtuniversity.nlmdpi.comnih.gov |

| X-ray Crystallography | Definitive 3D structure, absolute stereochemistry | Unambiguous structure determination, analysis of intermolecular interactions. nih.goveurjchem.comscielo.br |

| Vibrational Spectroscopy (FT-IR, Raman) | Functional groups, reaction progress | Identification of key functional groups, monitoring synthesis. iosrjournals.orgtandfonline.comasianpubs.org |

| Chiroptical Spectroscopy (ECD, VCD) | Absolute stereochemistry | Characterization of enantiomerically enriched derivatives. nih.govresearchgate.netmdpi.com |

Future Directions and Emerging Research Paradigms

Catalytic Asymmetric Synthesis of Chiral Boc-3-aminothiophene-2-carboxamide Derivatives

The development of chiral derivatives of this compound is a significant area of future research, driven by the demand for enantiomerically pure compounds in pharmaceuticals and materials science. Catalytic asymmetric synthesis offers the most elegant and efficient route to access these chiral molecules. Current research in related fields provides a roadmap for achieving this. For instance, rhodium-catalyzed enantioselective arylation has been successfully used to create chiral 3-amino-2-oxindole derivatives from N-Boc ketimines with high yields and excellent enantioselectivity. nih.gov This methodology, employing chiral phosphite-olefin ligands, could be adapted for the asymmetric functionalization of the aminothiophene core.

Future efforts will likely focus on designing and screening novel chiral catalysts, including those based on transition metals (like rhodium, palladium, or copper) and organocatalysts such as chiral phosphoric acids. researchgate.net The goal is to control the stereochemistry at the C3 position of the thiophene (B33073) ring upon introducing new substituents. The development of methods like asymmetric bromoamination or bromolactonization, which have been successful for other olefinic compounds, could also be explored to introduce chirality and functionality simultaneously. researchgate.netresearchgate.net

Table 1: Potential Strategies for Asymmetric Synthesis

| Catalytic System | Potential Reaction Type | Target Chiral Moiety |

|---|---|---|

| Rhodium/Chiral Phosphine Ligand | Asymmetric Arylation/Alkylation | 3-Aryl/Alkyl-3-aminothiophene derivatives |

| Chiral Phosphoric Acid | Asymmetric Halofunctionalization | 3-Amino-4-halo-tetrahydrothiophene derivatives |

The successful implementation of these strategies would provide access to a library of chiral thiophene building blocks, significantly broadening their potential in stereoselective synthesis and as components of chiral materials.

Integration of Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Traditional batch synthesis methods often face challenges with scalability, safety, and precise control over reaction parameters. Flow chemistry, utilizing microreactors, offers a transformative solution for the synthesis of this compound and its derivatives. wuxiapptec.com This technology enables reactions to be performed in a continuous stream, providing superior control over temperature, pressure, and reaction time. wuxiapptec.comalmacgroup.com

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry / Microreactors |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Straightforward ("numbering-up") wuxiapptec.com |

| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control nih.gov |

| Mixing | Often inefficient, concentration gradients | Rapid and efficient (micromixing) nih.gov |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes wuxiapptec.com |

| Process Control | Limited | Precise control over all parameters |

| Multi-step Synthesis | Stepwise with isolation | Telescoped, continuous process possible durham.ac.uk |

Future research will focus on developing optimized flow-based protocols for the Gewald reaction or subsequent functionalization steps to produce this compound. This could lead to on-demand, automated synthesis platforms for producing a variety of derivatives for screening and development.

Exploration of Novel Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com "Click chemistry" provides a powerful class of such reactions, characterized by high yields, specificity, and biocompatibility. bldpharm.com The core structure of this compound is an ideal candidate for modification to participate in these reactions.

By introducing a bio-orthogonal handle, such as an azide (B81097) or a terminal alkyne, onto the thiophene scaffold, the molecule can be transformed into a versatile probe for chemical biology. mdpi.comthermofisher.com For example, an azide-modified thiophene derivative could be "clicked" onto a protein or glycan that has been metabolically labeled with an alkyne. This allows for the precise labeling, imaging, and tracking of biomolecules in vitro and in vivo. nih.gov This strategy has been successfully used to label exosomes for real-time tracking and to develop antibody-drug conjugates (ADCs) with controlled drug-to-antibody ratios. nih.govbiochempeg.com

Future research could involve synthesizing derivatives of this compound bearing these chemical reporters. Such compounds could be used to:

Develop targeted drug delivery systems where the thiophene derivative is clicked onto a targeting moiety like an antibody. biochempeg.com

Create new probes for fluorescence imaging or activity-based protein profiling. mdpi.com

Construct complex molecular architectures by linking thiophene units together using click chemistry.

The integration of click chemistry principles will undoubtedly expand the utility of aminothiophenes from simple synthetic intermediates to sophisticated tools for biological research and therapeutic development.

Development of Photo- and Redox-Responsive Thiophene-Based Materials

Thiophene and its oligomers are renowned for their excellent electronic properties and environmental stability, making them star players in the field of organic electronics. rsc.org The development of "smart" materials that respond to external stimuli like light or changes in redox potential is a major frontier in materials science. Thiophene-based molecules are at the forefront of this research. researchgate.netrsc.org